molecular formula C22H25FN4OS B305631 N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

カタログ番号 B305631
分子量: 412.5 g/mol
InChIキー: AILPVPUWMCWPPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as FIT-039, is a novel and potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular cyclic AMP (cAMP) levels. FIT-039 has shown promising results in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

作用機序

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide exerts its pharmacological effects by selectively inhibiting PDE4, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This leads to a reduction in pro-inflammatory cytokine production, inhibition of immune cell activation and migration, and promotion of anti-inflammatory pathways.
Biochemical and physiological effects:
N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have a broad range of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, while increasing the production of anti-inflammatory cytokines such as IL-10. N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide also inhibits the activation and migration of immune cells such as T cells, B cells, and macrophages. In addition, N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to improve lung function, reduce airway hyperresponsiveness, and decrease joint inflammation and destruction.

実験室実験の利点と制限

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of PDE4, with high affinity and specificity for the enzyme. It has been extensively studied in preclinical models of inflammatory and autoimmune diseases, and has shown promising results in reducing inflammation and improving disease outcomes. However, there are also limitations to the use of N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in laboratory experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known. In addition, the optimal dosing and administration regimen for N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide have not been established.

将来の方向性

There are several potential future directions for research on N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One area of interest is the development of more potent and selective PDE4 inhibitors based on the structure of N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. Another area of interest is the investigation of N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide as a potential treatment for other inflammatory and autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the safety and efficacy of N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in clinical trials need to be further explored to determine its potential as a therapeutic agent for human diseases.

合成法

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate 4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, which is then coupled with 2-fluorobenzoyl chloride to yield N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. The synthesis process has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In a mouse model of allergic asthma, N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide was found to significantly reduce airway inflammation and hyperresponsiveness. In a rat model of COPD, N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide was shown to improve lung function and reduce inflammation. N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been investigated as a potential treatment for rheumatoid arthritis, with promising results in reducing joint inflammation and destruction.

特性

製品名

N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

分子式

C22H25FN4OS

分子量

412.5 g/mol

IUPAC名

N-(2-fluorophenyl)-2-[[4-(2-methylpropyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25FN4OS/c1-16(2)14-27-20(13-12-17-8-4-3-5-9-17)25-26-22(27)29-15-21(28)24-19-11-7-6-10-18(19)23/h3-11,16H,12-15H2,1-2H3,(H,24,28)

InChIキー

AILPVPUWMCWPPF-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CCC3=CC=CC=C3

正規SMILES

CC(C)CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)CCC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。